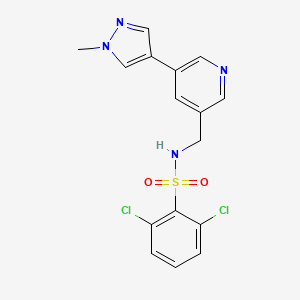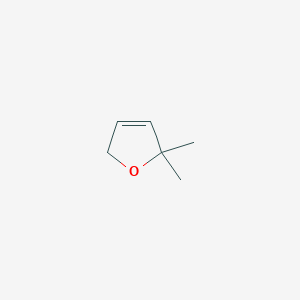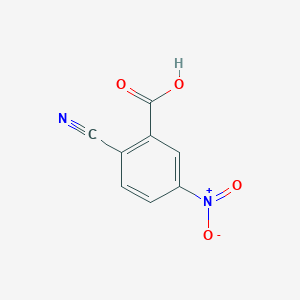
2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, density, solubility, acidity, and reactivity .科学的研究の応用
Antimalarial Activity
Compounds structurally related to 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, specifically pyrazolopyridine-sulfonamide derivatives, have been synthesized and demonstrated in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2. These derivatives exhibit promising antimalarial potential, with IC50 values ranging from 3.46 to 9.30μM, highlighting the therapeutic relevance of the pyrazolopyridine system in combating malaria resistance (Silva et al., 2016).
Antimicrobial Potential
The antimicrobial potential of pyrazolo[3,4-b]pyridine compounds bearing the benzenesulfonamide moiety has been explored. A library of thirty differently substituted compounds exhibited significant in vitro antibacterial activity against pathogenic bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and antifungal activity against fungal yeasts (Saccharomyces cerevisiae, Candida albicans), underscoring their potential as broad-spectrum antimicrobial agents (Chandak et al., 2013).
Anticancer Activity
Research into N-(guanidinyl)benzenesulfonamides has unveiled a range of compounds with anticancer activity against human tumor breast cell line MCF7. These compounds, adorned with pyrazole, pyrimidine, and pyridine moieties, have shown IC50 values between 49.5 to 70.2 μM, indicating their promise in anticancer drug development (Ghorab et al., 2014).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a novel group of compounds with herbicidal properties, particularly showing post-emergence activity on dicotyledonous weed species. These findings suggest a potential avenue for the development of new herbicides aimed at addressing specific agricultural challenges (Eussen et al., 1990).
作用機序
Target of Action
Similar compounds have been reported to target enzymes like tyrosine kinase 2 (tyk2) .
Mode of Action
It’s suggested that similar compounds might interact with their targets through strong h-bonding interactions .
Pharmacokinetics
It’s noted that similar compounds have had issues with cyp direct inhibition (di), which were resolved through modulation of lipophilicity .
Result of Action
Similar compounds have shown potent activity against various diseases .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of the compound .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide in laboratory settings are not yet fully known. It is believed that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are not yet fully known. It is believed that the compound’s effects may vary with different dosages, potentially including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is believed that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2,6-dichloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-10-13(9-20-22)12-5-11(6-19-8-12)7-21-25(23,24)16-14(17)3-2-4-15(16)18/h2-6,8-10,21H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQSYOPYFLZSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)
![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)
![(2Z)-2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2718079.png)
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2718080.png)




![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)

